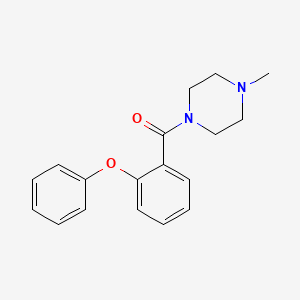
(4-Methylpiperazin-1-yl)-(2-phenoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperazin-1-yl)-(2-phenoxyphenyl)methanone is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory and anti-nociceptive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)-(2-phenoxyphenyl)methanone typically involves a condensation reaction. One common method starts with the reaction of 1-(phenyl)hydrazine hydrochloride with 1,1,3,3-tetramethoxypropane to form an intermediate, which is then further reacted with 4-methylpiperazine . The reaction conditions often require heating and the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)-(2-phenoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)-(2-phenoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response . The compound may also inhibit the activity of enzymes like myeloperoxidase, which plays a role in the production of reactive oxygen species during inflammation.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)-(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with similar anti-inflammatory properties.
(4-Methylpiperazin-1-yl)-(1-pentyl-1H-indol-3-yl)methanone: A synthetic cannabinoid with different pharmacological effects.
3,5-di-tert-butyl-4-hydroxyphenyl)(4-methylpiperazin-1-yl)methanone: A compound with potential anti-inflammatory and analgesic properties.
Uniqueness
(4-Methylpiperazin-1-yl)-(2-phenoxyphenyl)methanone is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate inflammatory pathways and reduce pain makes it a promising candidate for further research and development in the field of medicine.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-19-11-13-20(14-12-19)18(21)16-9-5-6-10-17(16)22-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYMPNVDKYKYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE](/img/structure/B5756341.png)
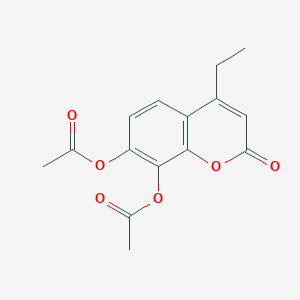
![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)
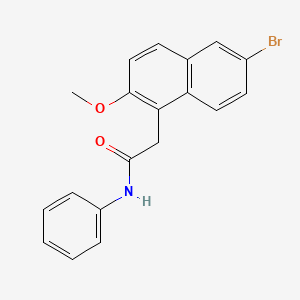
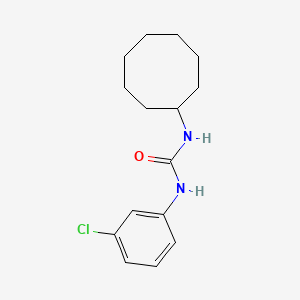

![(1E)-1-[1-(3-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine](/img/structure/B5756378.png)
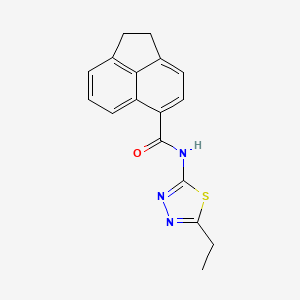
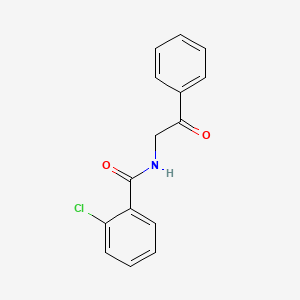
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B5756392.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)
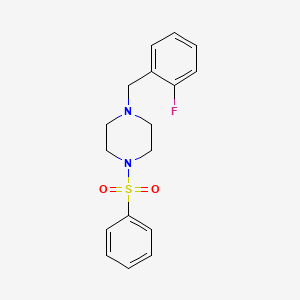
![2-[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B5756427.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
